molecular formula C12H21NOS B15276346 (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine

(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine

Cat. No.: B15276346
M. Wt: 227.37 g/mol
InChI Key: WWLINWCTPHKQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine is a synthetic organic compound designed for research and development purposes, integrating distinct molecular architectures within a single scaffold. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. The structure of this amine features a 4-methoxybutyl group linked to a secondary amine nitrogen, a functional group known for its versatility in organic synthesis and pharmaceutical chemistry . The amine group is a common feature in bioactive molecules and can be pivotal in forming salts or coordinating with metal ions. The other moiety of the molecule is based on a 5-methylthiophene ring, a prominent heterocycle in medicinal chemistry. Thiophene derivatives are extensively investigated due to their wide range of therapeutic properties, including serving as key scaffolds in antimicrobial, anti-inflammatory, anti-cancer, and antioxidant research . The specific substitution pattern on the thiophene ring can significantly influence the compound's electronic properties, binding affinity, and overall bioactivity. Potential research applications for this compound include its use as a building block or intermediate in the synthesis of more complex molecules, particularly in the development of new pharmacologically active compounds. The presence of both amine and aromatic thiophene rings makes it a candidate for creating combinatorial libraries aimed at discovering new lead structures. Researchers can explore its potential as a precursor in materials science or as a ligand in catalytic systems. As with any compound of this nature, appropriate safety handling procedures must be followed, and all research should be conducted in compliance with local and international regulations.

Properties

Molecular Formula

C12H21NOS

Molecular Weight

227.37 g/mol

IUPAC Name

4-methoxy-N-[1-(5-methylthiophen-2-yl)ethyl]butan-1-amine

InChI

InChI=1S/C12H21NOS/c1-10-6-7-12(15-10)11(2)13-8-4-5-9-14-3/h6-7,11,13H,4-5,8-9H2,1-3H3

InChI Key

WWLINWCTPHKQOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)NCCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 4-methoxybutylamine with 1-(5-methylthiophen-2-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. The thiophene ring may play a role in modulating enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophene Ring

Key Compounds:
  • (4-Methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine (CAS 95596-41-1): Differs in the methyl group position (3- vs. 5-methylthiophene). Molecular formula: C₁₂H₂₁NOS (identical), but the 3-methyl substitution reduces aromatic stabilization due to less effective conjugation .
  • [1-(5-Methylthiophen-2-yl)ethyl]methylamine hydrochloride (CAS 1181533-98-1): Simpler structure with a methyl group instead of 4-methoxybutyl. Molecular formula: C₈H₁₄ClNS , molecular weight: 191.72 g/mol . The hydrochloride salt enhances aqueous solubility, critical for corrosion inhibition applications .
Table 1: Substituent Effects on Thiophene Derivatives
Compound Name Thiophene Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 5-methyl C₁₂H₂₁NOS 235.37 Potential pharmaceutical intermediate
(4-Methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine 3-methyl C₁₂H₂₁NOS 235.37 Lower thermal stability
Methyl[1-(5-methylthiophen-2-yl)ethyl]amine HCl 5-methyl C₈H₁₄ClNS 191.72 Corrosion inhibitor

Variations in the Amine-Attached Group

Key Compounds:
  • [1-(2-Methylphenyl)ethyl][1-(5-methylthiophen-2-yl)ethyl]amine (): Features a 2-methylphenyl group instead of 4-methoxybutyl. Molecular formula: C₁₆H₂₁NS, molecular weight: 259.41 g/mol.
  • (4-Phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine (): Lacks methyl substitution on thiophene and has a 4-phenylbutan-2-yl chain. Molecular formula: C₁₆H₂₁NS , molecular weight: 259.41 g/mol . The absence of methyl groups reduces steric hindrance, possibly favoring catalytic interactions .
Table 2: Impact of Amine-Attached Groups
Compound Name Amine-Attached Group Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-Methoxybutyl 235.37 Balanced polarity for solubility
[1-(2-Methylphenyl)ethyl][1-(5-methylthiophen-2-yl)ethyl]amine 2-Methylphenyl 259.41 High lipophilicity for CNS targeting
(4-Phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine 4-Phenylbutan-2-yl 259.41 Lower steric hindrance

Research Findings and Trends

  • Electronic Effects : DFT studies () highlight that 5-methylthiophene derivatives exhibit superior charge delocalization vs. 3-methyl analogs, enhancing stability in optoelectronic applications .
  • Thermal Stability : The 5-methyl substitution on thiophene improves thermal resistance compared to 3-methyl isomers, critical for high-temperature processes .

Biological Activity

(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine is a novel compound with a unique chemical structure that combines a methoxybutyl group with an ethylamine moiety linked to a 5-methylthiophen-2-yl group. This structure suggests potential applications in medicinal chemistry, particularly in pharmaceuticals targeting various biological pathways. The presence of the methoxy group may enhance lipophilicity, potentially improving the compound's bioavailability.

The chemical reactivity of (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine can be analyzed through various organic reactions typical of amines and ethers. Its synthesis can be approached through several methods, including nucleophilic substitutions and coupling reactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine:

  • Antidepressant Activity : A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives were examined for their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine and serotonin. This study indicated that structural modifications could enhance antidepressant activity .
  • Toxicity Studies : Research on structurally related amines, such as ethylamine, has provided valuable toxicity data. For example, ethylamine exposure resulted in significant respiratory distress and corneal opacity in laboratory animals at high concentrations . Understanding these toxicological profiles can inform safety assessments for (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine.
  • Pharmacological Potential : Compounds like 4-Methoxyphenethylamine have been noted for their ability to inhibit monoamine oxidase and exhibit antidepressant activity . Given the structural similarities, (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine may possess analogous pharmacological properties.

Comparative Analysis of Similar Compounds

Compound NameStructureBiological Activity
4-MethoxyphenethylamineStructureMonoamine oxidase inhibition, antidepressant effects
5-Methylthienyl derivativesStructureUnique electronic properties; potential applications in organic electronics
4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiopheneStructureCombines thiophene and ether functionalities; potential applications in drug delivery systems

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with nucleophilic substitution between 5-methylthiophen-2-yl ethylamine and 4-methoxybutyl halide (e.g., chloride or bromide). Use a polar aprotic solvent (e.g., dichloromethane) and a base (e.g., potassium carbonate) to deprotonate the amine and drive the reaction .
  • Step 2 : Optimize temperature (reflux at 40–60°C) and reaction time (12–24 hours) to maximize yield. Monitor progress via TLC or LC-MS.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
  • Key Variables : Solvent polarity, base strength, and stoichiometry significantly impact side reactions (e.g., over-alkylation).

Q. How can structural confirmation and purity of the compound be validated?

  • Methodology :

  • Spectroscopic Analysis :
  • NMR : Compare 1^1H/13^{13}C NMR peaks with predicted shifts (e.g., methoxy group at ~3.3 ppm, thiophene protons at 6.5–7.0 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+^+) matching theoretical mass (C12_{12}H21_{21}NOS: calc. 235.14 g/mol).
  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values.

Q. What are the standard protocols for assessing stability under laboratory conditions?

  • Methodology :

  • Accelerated Stability Testing :
  • Store the compound in DMSO (10 mM) at 4°C, -20°C, and room temperature for 1–4 weeks. Monitor degradation via LC-MS .
  • Assess sensitivity to light by exposing aliquots to UV/visible light for 24–72 hours.
  • Hygroscopicity Test : Measure weight change under 40–80% relative humidity.

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic efficiency?

  • Methodology :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, base) using a factorial design. For example:
  • Factor 1 : Solvent (dichloromethane vs. acetonitrile).
  • Factor 2 : Base (K2_2CO3_3 vs. Et3_3N).
  • Response Surface Modeling : Use software (e.g., JMP, Minitab) to identify optimal conditions for yield and purity .

Q. What strategies are effective for evaluating biological activity in receptor-binding assays?

  • Methodology :

  • In Vitro Binding Assays :
  • Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement. Calculate IC50_{50} values via nonlinear regression .
  • Validate selectivity by testing off-target receptors (e.g., adrenergic, histamine).
  • Functional Assays : Use cAMP or calcium flux assays to assess agonist/antagonist activity.

Q. How can computational modeling predict interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding poses in receptor active sites (e.g., 5-HT2A_{2A}). Validate with MD simulations (NAMD/GROMACS) .
  • QSAR Analysis : Derive quantitative structure-activity relationships using descriptors (logP, polar surface area) to predict bioavailability .

Q. How should contradictory data in biological or synthetic studies be resolved?

  • Methodology :

  • Reproducibility Checks : Replicate experiments under identical conditions (solvent batches, equipment calibration).
  • Analytical Cross-Validation : Compare results across multiple techniques (e.g., NMR vs. X-ray crystallography for structure; LC-MS vs. HPLC for purity) .
  • Meta-Analysis : Review literature for trends (e.g., thiophene derivatives showing variable activity due to stereoelectronic effects) .

Q. What methodologies assess the compound’s environmental impact and degradation pathways?

  • Methodology :

  • Ecotoxicology : Perform algal growth inhibition (OECD 201) or Daphnia magna acute toxicity tests .
  • Degradation Studies :
  • Photolysis : Expose to simulated sunlight (λ > 290 nm) and analyze breakdown products via GC-MS.
  • Biodegradation : Use OECD 301B (ready biodegradability) tests with activated sludge.

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